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Compound of Interest

Compound Name: Thiazole-5-carbonitrile

Cat. No.: B1321843

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen,
stands as a cornerstone in the field of medicinal chemistry.[1][2] This "privileged scaffold" is
integral to a vast array of natural products, including Vitamin B1 (Thiamine), and synthetic
pharmaceuticals with a broad spectrum of pharmacological activities.[3][4][5] Thiazole
derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-
inflammatory, and antiviral agents.[1][6][7]

Within this critical class of compounds, Thiazole-5-carbonitrile (C4sHz2N2S) emerges as a
particularly valuable building block for organic synthesis and drug discovery.[8] Its structure is
characterized by the stable thiazole ring functionalized with a cyano (-C=N) group at the C5
position. This nitrile group imparts unique electronic properties and serves as a versatile
chemical handle, allowing for a wide range of subsequent chemical transformations. It can be
hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, making it
an ideal starting point for constructing more complex molecular architectures.[8] This guide
provides a comprehensive exploration of the historical development, synthesis, and application
of Thiazole-5-carbonitrile for researchers, scientists, and professionals in drug development.

Historical Context: The Dawn of Thiazole Synthesis

While the specific discovery of Thiazole-5-carbonitrile is not pinpointed to a single event, its
history is intrinsically linked to the foundational methods developed for constructing the thiazole
ring itself. The most significant of these is the Hantzsch Thiazole Synthesis, first reported by
Arthur Hantzsch and J. H. Weber in 1887.[1][9] This robust and versatile method, which
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involves the condensation reaction between an a-halocarbonyl compound and a thioamide,
became the primary route for accessing a wide variety of substituted thiazoles and remains a
cornerstone of heterocyclic chemistry today.[1][2][10][11]

Another pivotal development was the Cook-Heilbron Thiazole Synthesis, discovered in 1947 by
Alan H. Cook, Sir lan Heilbron, and A.L. Levy.[12] This reaction, which produces 5-
aminothiazoles from a-aminonitriles and reagents like carbon disulfide, was a landmark
achievement as it provided efficient access to 5-aminothiazoles, a previously elusive class of
compounds.[12] While not a direct route to Thiazole-5-carbonitrile, the 5-amino functionality
could serve as a precursor to the nitrile group via a Sandmeyer-type reaction, thus opening an
indirect pathway.

These classical methods laid the essential groundwork, enabling chemists to systematically
explore the chemical space of thiazole derivatives and ultimately leading to the synthesis and
characterization of key intermediates like Thiazole-5-carbonitrile.

Core Synthetic Strategies

The synthesis of Thiazole-5-carbonitrile and its derivatives relies on established principles of
heterocyclic chemistry, primarily leveraging the Hantzsch synthesis and its modern variations.

The Hantzsch Synthesis Pathway

The Hantzsch synthesis is the most direct and widely employed method for constructing the
thiazole ring of Thiazole-5-carbonitrile. The general mechanism involves the reaction of an a-
halocarbonyl compound with a thioamide.

Mechanism Causality: The reaction is initiated by the nucleophilic sulfur of the thioamide
attacking the electrophilic carbon of the a-halocarbonyl. This is followed by an intramolecular
cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of
starting materials directly dictates the substitution pattern on the final product. For Thiazole-5-
carbonitrile, a key starting material is 2-chloro-3-oxopropanenitrile (or a similar a-halo-3-
ketonitrile), which reacts with a simple thioamide like thioformamide.

Caption: Hantzsch Synthesis for Thiazole-5-carbonitrile.

Alternative and Modern Approaches
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While the Hantzsch synthesis is foundational, modern organic chemistry has introduced more
sophisticated methods. One-pot multicomponent reactions, for instance, allow for the synthesis
of complex thiazole derivatives with high efficiency by combining three or more reactants in a
single step.[3][13] Chemoenzymatic methods have also been developed, utilizing enzymes as
catalysts to achieve high yields and selectivity under mild reaction conditions.[3][9] These
advanced techniques offer improvements in terms of atom economy, reduced waste, and
milder conditions compared to classical methods.

Physicochemical and Safety Data

The utility of Thiazole-5-carbonitrile as a synthetic intermediate is defined by its physical
properties and chemical stability.

Property Value Source
CAS Number 25742-12-5 [8][14]
Molecular Formula CaH2N2S [14]
Molecular Weight ~110.14 g/mol [8]
Appearance Crystalline solid [8]
Melting Point 75-80 °C [8]
Boiling Point 180-190 °C @ 760 mmHg [8]

Moderately soluble in polar
- organic solvents (DMF,
Solubility o o [8]
acetonitrile); limited water

solubility.

May cause skin corrosion and
Safety serious eye damage. Handle in  [8]

a well-ventilated area.

Applications in Research and Development

Thiazole-5-carbonitrile is not typically an end-product but rather a crucial intermediate in the
synthesis of high-value molecules across multiple scientific domains.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://mjas.analis.com.my/mjas/v25_n2/pdf/Hasanah_25_2_8.pdf
https://www.ijasret.com/VolumeArticles/FullTextPDF/1610_Review_on_Synthesis.pdf
https://mjas.analis.com.my/mjas/v25_n2/pdf/Hasanah_25_2_8.pdf
https://www.chemrevlett.com/article_225024_e79410b26cbedc840152aeb3666c6211.pdf
https://www.benchchem.com/product/b1321843?utm_src=pdf-body
https://www.chemshuttle.com/thiazole-5-carbonitrile.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Thiazole-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Thiazole-5-carbonitrile
https://www.chemshuttle.com/thiazole-5-carbonitrile.html
https://www.chemshuttle.com/thiazole-5-carbonitrile.html
https://www.chemshuttle.com/thiazole-5-carbonitrile.html
https://www.chemshuttle.com/thiazole-5-carbonitrile.html
https://www.chemshuttle.com/thiazole-5-carbonitrile.html
https://www.chemshuttle.com/thiazole-5-carbonitrile.html
https://www.benchchem.com/product/b1321843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Pharmaceutical Research: It serves as a key building block for creating more complex
heterocyclic systems.[8] The nitrile group can be readily converted into other functional
groups, such as carboxylic acids or amines, which are essential for forming ester or amide
linkages with biological targets. This versatility has made it a valuable precursor in the
development of novel antiviral and anticancer agents.[7][8]

« Organic Synthesis: Beyond pharmaceuticals, it is a starting material for a variety of thiazole-
based compounds. The electron-withdrawing nature of the nitrile group influences the
reactivity of the thiazole ring, enabling specific and controlled chemical modifications.[8]

e Materials Science: The electron-deficient character imparted by the nitrile group makes
Thiazole-5-carbonitrile a useful component in the design of materials for organic
electronics.[8] These materials often require precise tuning of their electronic properties for
applications in devices like organic light-emitting diodes (OLEDs) and field-effect transistors
(OFETs).

Experimental Protocol: Synthesis of a Substituted
Thiazole-5-carbonitrile Derivative

This protocol outlines a representative Hantzsch synthesis for a generic substituted Thiazole-
5-carbonitrile. This procedure is a self-validating system; successful formation of the product
can be confirmed through standard analytical techniques (TLC, NMR, MS), which will show the
disappearance of starting materials and the emergence of a new compound with characteristic
spectral data.

Objective: To synthesize a 2-Aryl-4-methyl-thiazole-5-carbonitrile derivative.

Materials:

2-chloro-3-oxobutanenitrile (a-halo-p-ketonitrile)

Substituted Thiobenzamide (Thioamide)

Ethanol (Solvent)

Sodium Bicarbonate (Base for workup)
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o Ethyl Acetate (Extraction solvent)

» Brine (Saturated NaCl solution)

¢ Anhydrous Magnesium Sulfate (Drying agent)
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Caption: General workflow for synthesis and purification.
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Step-by-Step Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the
substituted thiobenzamide (1.0 eq) in absolute ethanol.

o Addition of Reactant: To the stirred solution, add 2-chloro-3-oxobutanenitrile (1.1 eq)
dropwise at room temperature.

o Reflux: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by
Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8
hours).

o Workup - Cooling and Concentration: Allow the mixture to cool to room temperature. Remove
the ethanol under reduced pressure using a rotary evaporator.

o Extraction: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory
funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any
excess acid, followed by a wash with brine.

e Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

» Final Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to obtain
the crude product.

« Purification: Purify the crude solid by flash column chromatography (using a hexane/ethyl
acetate gradient) or recrystallization to yield the pure Thiazole-5-carbonitrile derivative.

o Characterization: Confirm the structure and purity of the final compound using *H NMR, 13C
NMR, Mass Spectrometry, and Melting Point analysis.

Conclusion

Thiazole-5-carbonitrile represents more than just a chemical compound; it is a testament to
the foundational discoveries in heterocyclic chemistry and a versatile tool for modern scientific
innovation. Its history is rooted in the pioneering work of chemists like Hantzsch, Cook, and
Heilbron, whose synthetic methods unlocked the vast potential of the thiazole scaffold.[1][9][12]
Today, Thiazole-5-carbonitrile continues to be an indispensable building block for researchers
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in drug discovery, organic synthesis, and materials science, enabling the creation of novel
molecules with the potential to address significant challenges in medicine and technology.[6][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1321843#discovery-and-history-of-thiazole-5-
carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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